molecular formula C14H8BrN3O3S B2529340 (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide CAS No. 380563-59-7

(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide

Cat. No. B2529340
CAS RN: 380563-59-7
M. Wt: 378.2
InChI Key: FJOKPQOZUYSIQF-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a bromo-nitrophenyl group, a cyano group, and a thiophenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl and thiophenyl groups could potentially introduce aromatic character into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a cyano group could potentially increase the compound’s polarity .

Scientific Research Applications

Nucleophilic Substitution Reactions

A study by Koh, Han, and Lee (1999) investigates the kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and pyridines, which are closely related to the compound . This research provides insights into the reaction mechanisms and kinetics of similar compounds (Koh, Han, & Lee, 1999).

Enamides in Natural Products

Trost, Cregg, and Quach (2017) discuss the use of enamides, a class of compounds related to (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide, in the synthesis of various natural products. They highlight the challenges and methodologies in synthesizing geometrically defined enamides (Trost, Cregg, & Quach, 2017).

Anticancer and Antimicrobial Applications

Hemphill, Müller, and Müller (2012) explore thiazolides, a class of drugs that includes derivatives of nitrothiazoles and other functional groups. They discuss the broad spectrum of activities of these compounds against various pathogens and cells, which is relevant to the study of this compound (Hemphill, Müller, & Müller, 2012).

Synthesis of Pyrrolidines

Revial et al. (2000) describe the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the formation of (Z)-adducts. This research is significant in understanding the chemical behavior and potential applications of compounds similar to this compound in synthesizing pyrrolidines (Revial et al., 2000).

Chemoselective Cyanide Detection

Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for cyanide detection. This research highlights potential applications in detecting specific chemical compounds, which could be related to the structural functionality of this compound (Sun, Wang, & Guo, 2009).

Applications in Synthesis of Polyamides

Ueda and Sugiyama (1994) discuss the synthesis of ordered polyamides using certain monomers, which could include compounds structurally related to this compound. This study contributes to the understanding of polymer chemistry and its applications (Ueda & Sugiyama, 1994).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve experimental studies to determine its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

(Z)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOKPQOZUYSIQF-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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